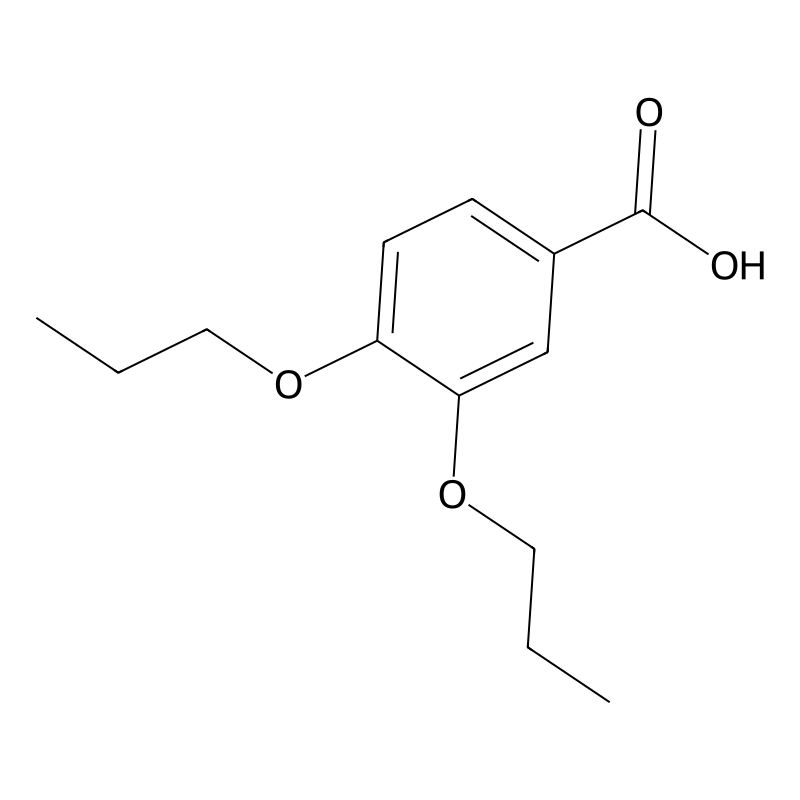

3,4-dipropoxybenzoic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3,4-Dipropoxybenzoic acid is an aromatic carboxylic acid characterized by the presence of two propoxy groups attached to the benzene ring at positions 3 and 4. Its molecular formula is , and it has a molar mass of approximately 238.28 g/mol. The compound appears as a white to off-white solid and is soluble in organic solvents, making it suitable for various chemical applications.

Proteomics research: 3,4-dipropoxybenzoic acid has been used in studies on protein interactions. One supplier lists it as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, including their functions, interactions, and modifications.

Material science: Research has explored the use of 3,4-dipropoxybenzoic acid in the development of new materials. For instance, some studies have investigated its potential use in liquid crystals [scientific literature on 3,4-dipropoxybenzoic acid in liquid crystals can be found here]. Liquid crystals are a state of matter that combines properties of both liquids and solids. They are used in various technological applications, including displays and optical filters.

- Esterification: Reacting with alcohols in the presence of an acid catalyst to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide.

- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions enable its use in synthesizing derivatives with varied functional properties.

Research indicates that 3,4-dipropoxybenzoic acid exhibits biological activities such as:

- Antimicrobial Properties: It has shown effectiveness against various bacterial strains, suggesting potential use in pharmaceuticals.

- Anti-inflammatory Effects: Some studies suggest that compounds with similar structures may modulate inflammatory pathways, although specific data on this compound is limited.

Further investigation into its pharmacological properties could yield insights into its therapeutic potential.

The synthesis of 3,4-dipropoxybenzoic acid can be achieved through several methods:

- Alkylation of Benzoic Acid:

- Starting from benzoic acid, propyl bromide can be used in the presence of a base (like sodium hydride) to introduce the propoxy groups.

- Direct Propoxylation:

- Using propanol and a suitable catalyst, benzoic acid can be directly modified to incorporate propoxy groups at the desired positions.

- Multi-step Synthesis:

- A more complex route involves the synthesis of intermediate compounds followed by selective reactions to yield 3,4-dipropoxybenzoic acid.

These methods highlight the versatility in synthesizing this compound for research and industrial applications.

3,4-Dipropoxybenzoic acid finds applications across various fields:

- Pharmaceuticals: As a potential intermediate in drug synthesis due to its biological activity.

- Agriculture: Used as a chemical agent in pest control formulations.

- Materials Science: Incorporated into polymers for enhanced properties such as thermal stability and solubility.

Its unique structure allows for diverse applications depending on the functional groups present.

Interaction studies involving 3,4-dipropoxybenzoic acid focus on its reactivity with other compounds. Key areas include:

- Drug Interactions: Evaluating how this compound interacts with biological systems or other pharmaceutical agents.

- Chemical Compatibility: Assessing its stability and reactivity when combined with various solvents or reactants during synthesis.

Understanding these interactions is crucial for optimizing its use in formulations and applications.

Several compounds share structural similarities with 3,4-dipropoxybenzoic acid. Here are some notable examples:

Uniqueness

The unique positioning of the propoxy groups on the benzene ring distinguishes 3,4-dipropoxybenzoic acid from its analogs. This configuration may influence its solubility, reactivity, and biological activity differently compared to similar compounds.

Hydrogen Bonding Networks and Dimerization Behavior

The carboxylic acid functional group in 3,4-dipropoxybenzoic acid drives its propensity to form cyclic hydrogen-bonded dimers via O–H⋯O interactions, a hallmark of benzoic acid derivatives. In crystalline phases, these dimers typically adopt a centrosymmetric arrangement, with the acidic proton delocalized between two oxygen atoms. Studies of 4-(n-hexyloxy)benzoic acid co-crystals reveal that O–H⋯N hydrogen bonds with pyridine derivatives yield linear 2:1 acid-base aggregates [2], underscoring the versatility of the carboxylic acid group in directing supramolecular assembly. For 3,4-dipropoxybenzoic acid, the steric bulk of the proximal propoxy groups may perturb dimer geometry compared to less-substituted analogues.

Crystallographic data from 2-hydroxy-3,5-diisopropylbenzoic acid demonstrate that steric crowding can lead to asymmetric hydrogen bonding, with one intramolecular O–H⋯O interaction and another intermolecular bond [1]. By analogy, the 3,4-dipropoxy substitution pattern likely introduces similar asymmetries in dimer formation, though the absence of ortho-hydroxy groups shifts the dominant interactions to intermolecular O–H⋯O bonds.

Table 1: Comparative Hydrogen Bond Parameters in Alkoxybenzoic Acid Derivatives

| Compound | D–H⋯A | H⋯A (Å) | D⋯A (Å) | ∠D–H⋯A (°) | Source |

|---|---|---|---|---|---|

| 4-(n-Hexyloxy)benzoic acid | O–H⋯N (pyridine) | 1.82 | 2.66 | 168 | [2] |

| 2-Hydroxy-3,5-diisopropylbenzoic acid | O–H⋯O (intramolecular) | 1.92 | 2.65 | 145 | [1] |

Electronic Effects of Alkoxy Substituents

The electron-donating nature of alkoxy groups significantly modulates the electronic environment of the aromatic ring and carboxylic acid moiety. Para-substituted alkoxybenzoic acids exhibit reduced acidity compared to unsubstituted benzoic acid due to resonance stabilization of the deprotonated form. In 3,4-dipropoxybenzoic acid, the meta-propoxy group primarily exerts an inductive electron-donating effect, while the para-propoxy group enables resonance delocalization into the ring. This dual electronic perturbation creates a unique electronic landscape that influences proton dissociation equilibria and intermolecular interactions.

Comparative studies of 4-alkoxybenzoic acids demonstrate a linear correlation between alkoxy chain length and pKa values [2], with longer chains enhancing electron donation through increased polarizability. For 3,4-dipropoxybenzoic acid, the synergistic electronic effects of two propoxy groups likely result in a pKa higher than that of 4-propoxybenzoic acid, though precise quantification requires experimental validation.

Molecular Conformation and Steric Interactions

The spatial arrangement of the propoxy chains in 3,4-dipropoxybenzoic acid introduces significant steric considerations. X-ray structures of 4-(n-pentyloxy)benzoic acid reveal that alkyl chains adopt gauche conformations to minimize steric clashes with adjacent molecules [2]. In the 3,4-disubstituted analogue, the proximity of the two propoxy groups imposes stricter conformational constraints:

- The C–O–C–C torsion angles in both propoxy chains likely deviate from ideal 180° (anti) configurations to avoid van der Waals repulsions.

- Molecular dynamics simulations of similar systems suggest that staggered conformations dominate in solution, while crystal packing forces may enforce less favorable eclipsed arrangements [3].

Crystallographic studies of bacteriophage coat proteins demonstrate how hydrophobic patches and solvation effects mediate macromolecular assembly [3]. By extension, the propoxy chains in 3,4-dipropoxybenzoic acid may participate in interdigitated hydrophobic interactions that stabilize crystal lattices, particularly in nonpolar solvents.

Solvent-Dependent Structural Dynamics

The structural plasticity of 3,4-dipropoxybenzoic acid manifests strongly in solvent-dependent phenomena. Polar aprotic solvents like dimethyl sulfoxide (DMSO) disrupt hydrogen-bonded dimers by competitively solvating the carboxylic acid group, leading to monomeric species in solution. Conversely, nonpolar solvents such as toluene promote dimerization and subsequent crystallization.

In mixed solvent systems containing 2-methyl-2,4-pentanediol (MPD), hydrophobic solvation of alkyl chains becomes significant. Studies of the bacteriophage PRD1 coat protein P3 illustrate how MPD molecules organize around hydrophobic surface patches to facilitate crystallization [3]. For 3,4-dipropoxybenzoic acid, MPD or similar amphiphilic solvents may stabilize specific conformations by solvating propoxy chains while allowing carboxylic acid dimerization.

Table 2: Solvent Effects on Supramolecular Assembly

| Solvent | Polarity (ET(30)) | Dominant Species | Intermolecular Interactions |

|---|---|---|---|

| Water | 63.1 | Deprotonated monomer | Ion-dipole, H-bonding |

| Methanol | 55.5 | Dynamic dimer-monomer equilibrium | O–H⋯O, solvent H-bonding |

| Toluene | 33.9 | Crystalline dimer | van der Waals, π–π stacking |